molecular formula C15H12F3NO4S2 B11472907 3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11472907
M. Wt: 391.4 g/mol
InChI Key: OMTPDVBEPGPINH-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the methoxyphenyl, sulfonyl, and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the thieno[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Trifluoromethylation: This step can be performed using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-methylphenyl)sulfonyl]-7-(2,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
  • 3-[(4-chlorophenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Uniqueness

3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to the presence of the methoxyphenyl, sulfonyl, and trifluoromethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C15H12F3NO4S2

Molecular Weight

391.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C15H12F3NO4S2/c1-23-8-2-4-9(5-3-8)25(21,22)11-7-24-14-10(15(16,17)18)6-12(20)19-13(11)14/h2-5,7,10H,6H2,1H3,(H,19,20)

InChI Key

OMTPDVBEPGPINH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)CC3C(F)(F)F

Origin of Product

United States

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